![molecular formula C6H11N3O B1384694 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine CAS No. 936940-44-2](/img/structure/B1384694.png)
1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine
Overview
Description
“1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine” is a heterocyclic organic compound . It is used in the form of a hydrochloride salt .
Molecular Structure Analysis
The molecular formula of “1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine” is C6H11N3O . The InChI code is 1S/C6H11N3O.ClH/c1-10-4-6-2-5(3-7)8-9-6;/h2H,3-4,7H2,1H3,(H,8,9);1H .Physical And Chemical Properties Analysis
The physical form of “1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine” is solid . The molecular weight is 177.63 .Scientific Research Applications
Synthesis and Characterization
- This compound is used in the synthesis of novel derivatives, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, characterized by various spectroscopic techniques including IR, NMR, and mass spectrometry (Becerra, Cobo, & Castillo, 2021).
Pharmaceutical Potential
- Derivatives of this compound have been studied for their antipsychotic-like profile in behavioral animal tests. They demonstrate potential as novel antipsychotic agents without interacting with dopamine receptors (Wise et al., 1987).
Coordination Chemistry and Catalysis
- Variants of this compound have been used to create Co(II) chloride complexes, which show promise in applications like polymerization catalysts, particularly in the synthesis of poly(methylmethacrylate) (Choi et al., 2015).
Antimicrobial and Antifungal Properties
- Some derivatives have shown significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Rai et al., 2009).
Crystallography and Structural Analysis
- The compound and its derivatives have been used in crystallography studies to understand molecular structures, which can aid in the design of new materials and drugs (Kumarasinghe, Hruby, & Nichol, 2009).
properties
IUPAC Name |
[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-4-6-2-5(3-7)8-9-6/h2H,3-4,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOSAEZLPPECDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NN1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263392 | |
Record name | 5-(Methoxymethyl)-1H-pyrazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine | |
CAS RN |
936940-44-2 | |
Record name | 5-(Methoxymethyl)-1H-pyrazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936940-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Methoxymethyl)-1H-pyrazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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